N-(2-methoxybenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Description
“N-(2-methoxybenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide” is a complex organic compound. It contains an isonicotinamide group, which is a derivative of pyridine, and a tetrahydropyran group, which is a type of ether .
Physical and Chemical Properties Analysis
Some general properties can be inferred from the structure of the compound. For example, it’s likely to be a solid at room temperature, and due to the presence of several polar groups, it’s likely to be soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Modification Techniques
N-(2-methoxybenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is involved in various chemical synthesis and modification processes. For instance, the specific removal of o-methoxybenzyl protection by DDQ oxidation highlights a method where methoxybenzyl protecting groups of alcohols are efficiently removed under neutral conditions, which is essential in synthetic chemistry for modifying and protecting functional groups during complex chemical syntheses (Oikawa, Yoshioka, & Yonemitsu, 1982).
Antibacterial Activity
Compounds derived from this compound have shown potential in antibacterial applications. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from related hydrazone ligands were screened for antimicrobial activity, demonstrating good potential against microbial infections (Sang, Zhang, Lin, Liu, & Liu, 2020).
Synthesis of Complex Molecules
The synthesis of complex molecules like oxytocin involves the use of components related to this compound, demonstrating the compound's utility in the synthesis of biologically active peptides and hormones (Sakakibara, Nobuhara, Shimonishi, & Kiyoi, 1965).
Antimicrobial and DNA Interaction Studies
Organotin(IV) complexes with Schiff base ligands derived from related structures have been synthesized and characterized, showing antimicrobial activity and the ability to interact with DNA. Such studies are crucial for understanding the biological applications of these compounds and their potential therapeutic uses (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).
Xanthine Oxidase Inhibitors
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, related to the compound , have been designed and synthesized as novel xanthine oxidase inhibitors. These compounds show promise in treating conditions like gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-15(17)13-21-19(22)14-6-9-20-18(12-14)25-16-7-10-24-11-8-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGSXOCIISDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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